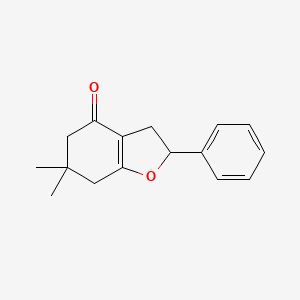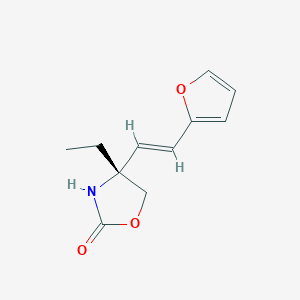
(R)-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one is a chiral oxazolidinone derivative This compound is of interest due to its unique structural features, which include a furan ring and an oxazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Core: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Heck reaction, where a vinyl halide reacts with a furan derivative in the presence of a palladium catalyst.
Chiral Resolution: The chiral center can be introduced using chiral auxiliaries or catalysts to ensure the desired ®-enantiomer is obtained.
Industrial Production Methods
Industrial production of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino alcohols and reduced oxazolidinones.
Substitution: Substituted vinyl derivatives.
Aplicaciones Científicas De Investigación
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one: The enantiomer of the compound, with similar but distinct properties.
4-Methyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one: A structurally similar compound with a methyl group instead of an ethyl group.
4-Ethyl-4-(2-(thiophen-2-yl)vinyl)oxazolidin-2-one: A compound with a thiophene ring instead of a furan ring.
Uniqueness
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both a furan ring and an oxazolidinone core
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(4R)-4-ethyl-4-[(E)-2-(furan-2-yl)ethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-7H,2,8H2,1H3,(H,12,13)/b6-5+/t11-/m1/s1 |
Clave InChI |
LAMZKQIFGILXDS-MVIFTORASA-N |
SMILES isomérico |
CC[C@]1(COC(=O)N1)/C=C/C2=CC=CO2 |
SMILES canónico |
CCC1(COC(=O)N1)C=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


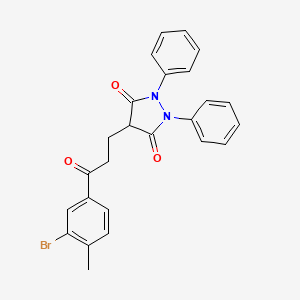
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
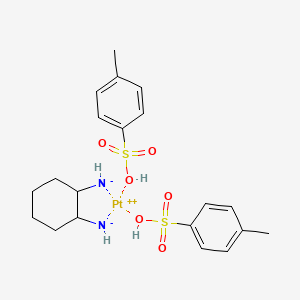

![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
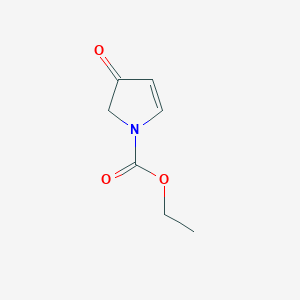

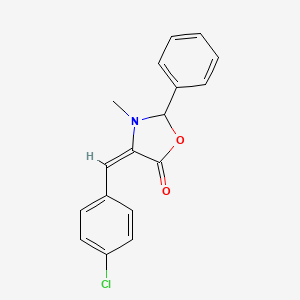
![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
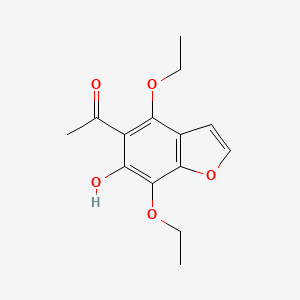
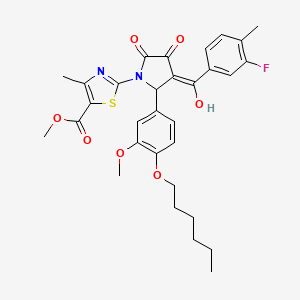
![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)
